![molecular formula C19H24N4O2 B5621219 2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5621219.png)
2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one
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Overview
Description
The compound belongs to a class of chemicals that have been synthesized and studied for their unique structural and chemical properties. It is a part of the indole and imidazole chemical families, which are known for their significance in pharmaceutical and chemical research.
Synthesis Analysis
- Research conducted by Khalafy et al. (2002) discusses the synthesis of related compounds, providing insights into the methods that might be applicable to the synthesis of our target compound. These methods involve reactions under specific conditions to yield imidazo[1,2-a]pyridines and indoles, which are structurally related to our compound (Khalafy, Setamdideh, & Dilmaghani, 2002).
Molecular Structure Analysis
- The study of molecular structures is crucial in understanding the properties and potential applications of the compound. Whelan et al. (1995) conducted structural studies on similar compounds using NMR spectroscopy and X-ray diffraction, providing a basis for understanding the structural characteristics of our target molecule (Whelan, Iriepa, Gálvez, Orjales, Beriša, Labeaga, García, Uceda, Sanz-Aparicio, & Fonseca, 1995).
Chemical Reactions and Properties
- Studies like those by Lee and Park (2015) provide insights into chemical reactions involving similar compounds. These studies can help predict the behavior of our target compound in various chemical environments (Lee & Park, 2015).
Physical Properties Analysis
- Understanding the physical properties, such as solubility, melting point, and stability, is vital for practical applications. However, specific studies on these properties for our target compound were not directly found in the literature.
Chemical Properties Analysis
- The chemical properties, such as reactivity with other compounds, potential for forming derivatives, and stability under different conditions, are central to its utility in chemical synthesis and potential pharmaceutical applications. Studies on similar compounds, like those by Kumar et al. (2005), provide foundational knowledge for understanding these aspects (Kumar & Rao, 2005).
properties
IUPAC Name |
2-methyl-3-[4-(1-methylimidazol-2-yl)piperidine-1-carbonyl]-1,5,6,7-tetrahydroindol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-12-16(17-14(21-12)4-3-5-15(17)24)19(25)23-9-6-13(7-10-23)18-20-8-11-22(18)2/h8,11,13,21H,3-7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFLIUSXOLNPQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)CCCC2=O)C(=O)N3CCC(CC3)C4=NC=CN4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-{[4-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-1,5,6,7-tetrahydro-4H-indol-4-one |
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